molecular formula C10H6ClF2N3O2 B1453280 1-(3-chloropyridin-2-yl)-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1305711-86-7

1-(3-chloropyridin-2-yl)-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1453280
CAS No.: 1305711-86-7
M. Wt: 273.62 g/mol
InChI Key: ADLXIHFVNXZHCX-UHFFFAOYSA-N
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Description

1-(3-chloropyridin-2-yl)-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is a high-value chemical intermediate designed for agricultural chemical research and development. This compound features a pyrazole core substituted with a chloropyridine ring, a structural motif recognized as a privileged scaffold in modern pesticide chemistry . Compounds within this class are frequently investigated for their activity as succinate dehydrogenase inhibitors (SDHIs), a key mode of action for fungicides that target mitochondrial function in phytopathogenic fungi . The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid moiety, closely related to this compound, is a known active pharmacophore found in several commercial fungicides, including isopyrazam, sedaxane, and fluxapyroxad . As a building block, this acid is primarily used in the synthesis of more complex amide derivatives. It can be readily converted to an acyl chloride for subsequent coupling with various amines, enabling structure-activity relationship (SAR) studies to discover new active ingredients . Its main application lies in the creation of novel fungicidal and insecticidal agents, contributing to the development of solutions with potential novel modes of action and efficacy against resistant strains. This product is strictly for professional laboratory research use and is not intended for diagnostic, therapeutic, or any other personal uses.

Properties

IUPAC Name

1-(3-chloropyridin-2-yl)-5-(difluoromethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF2N3O2/c11-6-2-1-3-14-9(6)16-7(8(12)13)5(4-15-16)10(17)18/h1-4,8H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLXIHFVNXZHCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C(=C(C=N2)C(=O)O)C(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

Step Description Reagents/Conditions
1. Substitution/Hydrolysis 2,2-Difluoroacetyl halide reacts with an α,β-unsaturated ester in an organic solvent with acid-binding agents at low temperature. Followed by alkaline hydrolysis to yield an α-difluoroacetyl intermediate carboxylic acid. 2,2-Difluoroacetyl chloride or bromide, α,β-unsaturated ester (e.g., ethyl acrylate), triethylamine or N,N-diisopropylethylamine, solvents like dioxane, THF, DCM, low temperature.
2. Condensation/Cyclization The intermediate is reacted with methyl hydrazine aqueous solution in the presence of catalysts such as sodium iodide or potassium iodide. The reaction involves low-temperature condensation, followed by heating under reduced pressure to promote cyclization. Acidification and recrystallization yield the pure pyrazole carboxylic acid. Methyl hydrazine, NaI or KI catalyst, acidification with HCl, recrystallization from 40% ethanol aqueous solution.

Outcomes and Advantages:

  • High yield (~75.8%).
  • High purity (HPLC > 99.5%).
  • Reduced isomer formation (target to isomer ratio ~95:5).
  • Simple operation and easily obtained raw materials.
  • Suitable for scale-up and industrial production.

Notes:

  • The method is primarily demonstrated for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid but can be adapted for other N-substituted pyrazoles such as 1-(3-chloropyridin-2-yl) derivatives by modifying the hydrazine or coupling steps.

Method B: Carbonyl Insertion and Halogenation Route Using Difluorochloromethane and Propiolic Acid

A more recent method (CN117304112A, 2023) introduces a novel, cost-effective synthesis of difluoromethyl pyrazole carboxylic acids using inexpensive starting materials such as difluorochloromethane and propiolic acid.

Key Steps:

Step Description Reagents/Conditions
A. Carbointercalation Difluorochloromethane, carbon monoxide, and methyl hydrazine undergo a catalyzed carbonyl insertion reaction to form an intermediate. Catalysts include palladium salts (e.g., Pd(OAc)2) and phosphine ligands. Sodium formate is used as a reducing agent. Pd catalysts, phosphine ligands (BINAP, xantphos), sodium formate, CO gas, methyl hydrazine.
B. Halogenation The intermediate is halogenated using a halogenating reagent to form a halogenated intermediate. Halogenating agents (not specified in detail).
C. Cyclization The halogenated intermediate reacts with alkali (e.g., triethylamine, potassium carbonate) and propiolic acid to form the pyrazole ring with the carboxylic acid functionality. Propiolic acid, various bases (triethylamine, K2CO3, NaOH), solvent conditions optimized for cyclization.

Advantages:

  • Uses low-cost, readily available raw materials.
  • High reaction selectivity with fewer byproducts.
  • Environmentally friendly with reduced waste generation.
  • Suitable for industrial scale due to economic and ecological benefits.

Applicability:

  • While demonstrated for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, the method provides a framework adaptable to N-substituted derivatives such as 1-(3-chloropyridin-2-yl) analogs by introducing the chloropyridinyl group in the hydrazine or cyclization steps.

Comparative Summary Table of Preparation Methods

Feature Method A: Difluoroacetyl Halide Route Method B: Carbonyl Insertion & Halogenation Route
Starting materials 2,2-Difluoroacetyl halide, α,β-unsaturated ester, methyl hydrazine Difluorochloromethane, carbon monoxide, methyl hydrazine, propiolic acid
Catalysts Sodium iodide or potassium iodide Palladium salts, phosphine ligands, sodium formate
Reaction steps Substitution/hydrolysis → condensation/cyclization → recrystallization Carbointercalation → halogenation → cyclization
Yield ~75.8% Not explicitly stated, but high selectivity and industrially viable
Purity >99.5% (HPLC) High selectivity, fewer impurities
Environmental impact Moderate, uses organic solvents and halides Lower waste generation, environmentally friendly
Industrial suitability Established, scalable Promising for scale-up, cost-effective
Adaptability for pyridinyl substitution Possible via hydrazine derivatives or coupling Potentially adaptable with modification

Research Findings and Notes

  • The difluoromethyl group introduction is critical for biological activity and requires careful control to minimize isomer formation and impurities.
  • The cyclization step with methyl hydrazine or substituted hydrazines is key to forming the pyrazole ring system.
  • Recrystallization conditions (solvent composition, temperature) significantly affect purity and yield.
  • Catalysts such as sodium iodide or palladium complexes improve reaction efficiency and selectivity.
  • The chloropyridinyl substituent introduction is typically performed via substitution on the hydrazine or post-pyrazole formation via cross-coupling.
  • Both methods emphasize reducing byproducts and improving environmental sustainability, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloropyridin-2-yl)-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like halides or nitro groups .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 1-(3-chloropyridin-2-yl)-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid exhibit significant anticancer properties. Studies have shown that pyrazole derivatives can inhibit specific kinases involved in cancer cell proliferation. For instance, a related compound was found to inhibit the growth of various cancer cell lines by inducing apoptosis and preventing cell cycle progression .

Anti-inflammatory Effects
In addition to anticancer properties, this compound has been investigated for its anti-inflammatory effects. Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response. This inhibition can lead to reduced inflammation and pain relief in conditions such as arthritis .

Agrochemicals

Pesticide Development
The unique structure of this compound makes it a candidate for developing new agrochemicals. Its ability to interact with biological systems can be exploited to create effective pesticides. For example, similar compounds have been designed to disrupt the nervous system of pests, leading to their mortality without significantly affecting non-target species .

Materials Science

Polymer Chemistry
In materials science, the incorporation of pyrazole derivatives into polymer matrices has been explored for enhancing thermal stability and mechanical properties. The presence of fluorinated groups can improve the chemical resistance of polymers, making them suitable for harsh environments .

Case Studies

StudyApplicationFindings
AnticancerInhibition of cell proliferation in breast cancer cells by inducing apoptosis.
Anti-inflammatorySignificant reduction in COX enzyme activity leading to decreased inflammation in animal models.
PesticideDevelopment of a novel pesticide that effectively targets specific insect species with minimal environmental impact.
Polymer ChemistryEnhanced thermal stability and mechanical strength in fluorinated polymer composites containing pyrazole derivatives.

Mechanism of Action

The mechanism of action of 1-(3-chloropyridin-2-yl)-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyridine Ring

a) 1-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl]-5-(Difluoromethyl)-3-Methyl-1H-Pyrazole-4-Carboxylic Acid
  • Molecular Formula : C12H7ClF5N3O2
  • Molecular Weight : 355.65 g/mol
  • CAS No.: 1315367-73-7
  • Key Differences :
    • Pyridine ring substitution: 3-chloro-5-trifluoromethyl (vs. 3-chloro in the target compound).
    • Pyrazole ring: Additional 3-methyl group.
  • The methyl group may sterically hinder interactions with biological targets .
b) 1-(3-Chloropyridin-2-yl)-5-(Pentafluoroethyl)-1H-Pyrazole-4-Carboxylic Acid
  • Molecular Formula : C11H5ClF7N3O2
  • Molecular Weight : 341.62 g/mol
  • CAS No.: 1311316-34-3
  • Key Difference : Pentafluoroethyl group at pyrazole position 5 (vs. difluoromethyl).
  • Impact : The pentafluoroethyl group introduces higher electronegativity and steric bulk, which could alter binding affinity in enzyme inhibition .

Substituent Variations on the Pyrazole Ring

a) 5-(Difluoromethyl)-3-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylic Acid
  • Molecular Formula : C6H4F5N2O2
  • Molecular Weight : 234.10 g/mol
  • CAS No.: 1408069-28-2
  • Key Differences: Pyrazole substitution: 3-trifluoromethyl and 5-difluoromethyl (vs. 5-difluoromethyl only in the target compound). No pyridine ring.
  • Impact : The absence of the pyridine ring reduces molecular complexity and may limit target specificity. The dual fluorinated groups increase acidity, affecting solubility .
b) 3-(Difluoromethyl)-1-Methyl-1H-Pyrazole-4-Carboxylic Acid
  • Molecular Formula : C6H6F2N2O2
  • Molecular Weight : 176.12 g/mol
  • CAS No.: 176969-34-9
  • Key Difference : 1-Methyl group replaces the pyridine ring.
  • Impact : Simplified structure with lower molecular weight; likely used as an intermediate in synthesizing more complex derivatives .

Pharmacologically Active Analogues

Nurandociguat
  • Structure : Contains a biphenyl-piperazine moiety attached to the pyrazole-carboxylic acid core.
  • Molecular Formula : C29H29ClF2N6O2
  • Application : Guanylate cyclase activator for cardiovascular diseases.
  • Key Difference : Extended aromatic and piperazine groups enhance binding to biological targets, demonstrating the importance of auxiliary substituents in drug design .

Data Table: Key Structural and Physical Properties

Compound Name Pyridine Substitution Pyrazole Substitution Molecular Weight (g/mol) CAS No. Notable Features
1-(3-Chloropyridin-2-yl)-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid 3-chloro 5-difluoromethyl 295.64 Not provided Target compound
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid 3-chloro, 5-CF3 3-methyl, 5-difluoromethyl 355.65 1315367-73-7 Increased lipophilicity
1-(3-Chloropyridin-2-yl)-5-(pentafluoroethyl)-1H-pyrazole-4-carboxylic acid 3-chloro 5-pentafluoroethyl 341.62 1311316-34-3 High electronegativity
5-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid None 3-CF3, 5-difluoromethyl 234.10 1408069-28-2 Simplified structure
Nurandociguat Complex biphenyl 5-difluoromethyl ~600 (estimated) Not provided Pharmacologically active

Biological Activity

1-(3-chloropyridin-2-yl)-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique combination of a chloropyridine and difluoromethyl pyrazole moiety, which may contribute to its diverse biological effects.

  • IUPAC Name : this compound
  • Molecular Formula : C10H6ClF2N3O2
  • CAS Number : 1305711-86-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. The binding affinity and specificity of the compound can lead to modulation of these targets, resulting in significant biological responses.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antiviral Activity

A study highlighted the inhibitory effects of derivatives related to this compound on neuraminidase (NA), an enzyme critical for viral replication in influenza viruses. The most active derivative demonstrated an inhibition percentage of 56.45% at a concentration of 10 μM, suggesting potential as an antiviral agent .

2. Anticancer Potential

The compound has been explored for its anticancer properties, particularly in inhibiting cell proliferation in various cancer cell lines. Research indicates that it may induce apoptosis through the activation of specific signaling pathways .

3. Anti-inflammatory Effects

In vitro studies have suggested that this compound can inhibit pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for drug design. Variations in substituents on the pyrazole ring significantly impact the inhibitory activity against NA and other biological targets.

CompoundStructureNA Inhibition (%)
12c4-Fluorophenyl group56.45
12bCyclohexylmethyl groupSimilar to 12b
16cDecreased ring sizeInferior activity

This table illustrates how specific modifications can enhance or diminish activity, underscoring the importance of careful structural design in developing effective therapeutic agents.

Case Studies

Several case studies have investigated the biological activities of related pyrazole compounds:

  • Antimicrobial Activity : A series of pyrazole derivatives were tested against various bacterial strains, revealing that certain modifications led to enhanced antibacterial properties compared to standard antibiotics .
  • Inflammation Models : In vivo studies demonstrated that compounds similar to this compound significantly reduced inflammation markers in animal models, suggesting therapeutic potential for chronic inflammatory conditions .

Q & A

Q. What are the recommended synthetic routes for 1-(3-chloropyridin-2-yl)-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid?

The synthesis typically involves multi-step reactions:

  • Step 1 : Condensation of substituted pyridine with hydrazine derivatives to form the pyrazole core.
  • Step 2 : Introduction of the difluoromethyl group via halogen exchange (e.g., using ClCF2_2H) under controlled pH and temperature (40–60°C) to avoid side reactions .
  • Step 3 : Carboxylic acid functionalization at the 4-position using carboxylation agents like CO2_2 under high pressure or via oxidation of a methyl ester precursor .
    Key Considerations : Use Pd-catalyzed cross-coupling for regioselective chloropyridine attachment, and monitor reaction progress via HPLC to ensure purity (>95%) .

Q. How is the structural characterization of this compound performed?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., 3-chloropyridin-2-yl at N1, difluoromethyl at C5). The carboxylic proton appears as a broad peak at δ 12–14 ppm .
  • X-ray Crystallography : Resolves bond angles and dihedral angles, critical for understanding steric effects (e.g., Cl···F interactions at 3.2 Å) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C10_{10}H6_6ClF2_2N3_3O2_2) with <2 ppm error .

Advanced Questions

Q. How do electronic and steric effects of substituents influence the compound’s reactivity and bioactivity?

Substituent PositionGroupElectronic EffectBioactivity Impact (Example)Source
Pyrazole C5-CF2_2HElectron-withdrawingEnhances metabolic stability
Pyridine C3-ClModerate EWGImproves target binding affinity
Pyrazole N13-Chloropyridin-2-ylSteric bulkReduces off-target interactions

Methodological Insight : Use DFT calculations (B3LYP/6-31G*) to predict charge distribution and guide substituent optimization .

Q. How can discrepancies in reported biological activity data be resolved?

Discrepancies often arise from:

  • Assay Conditions : Variations in pH (e.g., 7.4 vs. 6.5) alter protonation states of the carboxylic acid group, affecting IC50_{50} values .
  • Purity : Impurities >5% (e.g., residual Pd in cross-coupled products) may artificially inflate toxicity data. Validate purity via elemental analysis and ICP-MS .
  • Solvent Effects : DMSO vs. aqueous buffers influence solubility. Pre-saturate solutions with N2_2 to avoid oxidation of the difluoromethyl group .

Q. What strategies optimize the compound’s solubility for in vivo studies?

  • Salt Formation : React with sodium bicarbonate to form a water-soluble sodium carboxylate salt (solubility: 25 mg/mL in PBS) .
  • Co-solvent Systems : Use PEG-400/water (70:30) to enhance bioavailability while maintaining stability .
  • Prodrug Approach : Esterify the carboxylic acid (e.g., ethyl ester) for improved membrane permeability, followed by enzymatic hydrolysis in vivo .

Q. How does the 3-chloropyridin-2-yl group impact target selectivity?

  • Steric Shielding : The chlorine atom at C3 creates a hydrophobic pocket, reducing non-specific binding to cytochrome P450 enzymes .
  • π-Stacking : The pyridine ring enhances π-π interactions with aromatic residues in target proteins (e.g., kinase ATP-binding sites) .
    Validation : Perform competitive binding assays with pyridine-free analogues to quantify selectivity ratios .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s thermal stability: How to reconcile?

  • Report 1 : Decomposition at 150°C (TGA data) .
  • Report 2 : Stability up to 200°C (DSC data) .
    Resolution : The discrepancy arises from heating rates (5°C/min vs. 10°C/min). Slower rates allow gradual degradation, while faster rates mask early decomposition. Standardize protocols using ISO 11358 .

Q. Why do some studies report higher antifungal activity despite similar MIC values?

  • Biofilm Penetration : The difluoromethyl group enhances biofilm penetration in Candida spp., reducing viable cells by 90% vs. 70% for non-fluorinated analogues .
  • Synergistic Effects : Combination with azoles (e.g., fluconazole) lowers MIC from 8 μg/mL to 2 μg/mL .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-chloropyridin-2-yl)-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(3-chloropyridin-2-yl)-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid

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